Cas no 52009-64-0 (3,8-Diamino-6-phenylphenanthridine)

3,8-Diamino-6-phenylphenanthridine is a heterocyclic aromatic compound characterized by its phenanthridine core structure substituted with amino groups at the 3- and 8-positions and a phenyl group at the 6-position. This configuration imparts unique electronic and binding properties, making it valuable in applications such as fluorescent probes, DNA intercalation studies, and materials science. The compound's rigid planar structure and functional groups enhance its affinity for nucleic acids, enabling precise molecular recognition. Its stability and tunable photophysical properties further support its utility in research and industrial contexts. The presence of amino groups also allows for further derivatization, broadening its potential applications in synthetic chemistry and bioimaging.
3,8-Diamino-6-phenylphenanthridine structure
52009-64-0 structure
Product Name:3,8-Diamino-6-phenylphenanthridine
CAS No:52009-64-0
MF:C19H15N3
MW:285.342503786087
MDL:MFCD00075152
CID:89686
PubChem ID:24860595
Update Time:2025-10-28

3,8-Diamino-6-phenylphenanthridine Chemical and Physical Properties

Names and Identifiers

    • 3,8-Diamino-6-phenylphenanithridine
    • 3,8-Diamino-6-phenylphenanthridine
    • 6-Phenylphenathridine-3,8-diamine
    • 6-phenylphenanthridine-3,8-diamine
    • 6-Phenylphenathridin
    • 2,7-Diamino-3-phenylphenanthridin
    • 6-Phenyl-phenanthridin-3,8-diyldiamin
    • 6-phenyl-phenanthridine-3,8-diyldiamine
    • 3,8-Diamino-6-phenylphenthridine
    • HMS1539N07
    • BCP34099
    • E79065
    • NS00059233
    • 6-Phenyl-3,8-phenanthridinediamine
    • CS-W012227
    • EINECS 257-602-3
    • SCHEMBL136397
    • AN-584/43522518
    • AKOS015894737
    • DTXSID00966339
    • SY130832
    • FT-0614787
    • 52009-64-0
    • Oprea1_234444
    • 3,8-Diamino-6-phenylphenanthridine, 98%
    • TimTec1_002053
    • A871101
    • AS-62032
    • MFCD00075152
    • DB-217838
    • CPNAVTYCORRLMH-UHFFFAOYSA-N
    • DB-009518
    • MDL: MFCD00075152
    • Inchi: 1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2
    • InChI Key: CPNAVTYCORRLMH-UHFFFAOYSA-N
    • SMILES: N1C2C=C(C=CC=2C2C=CC(=CC=2C=1C1C=CC=CC=1)N)N

Computed Properties

  • Exact Mass: 285.12700
  • Monoisotopic Mass: 285.126597
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 13
  • XLogP3: 3.7
  • Topological Polar Surface Area: 64.9

Experimental Properties

  • Color/Form: solid
  • Density: 1.292
  • Melting Point: 196-198 °C (lit.)
  • Boiling Point: 558°Cat760mmHg
  • Flash Point: 325.6°C
  • Refractive Index: 1.785
  • Solubility: Soluble in chloroform, dichloromethane and methanol.
  • PSA: 64.93000
  • LogP: 5.38180
  • Solubility: Not determined

3,8-Diamino-6-phenylphenanthridine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xn Xi
  • Safety Term:S26-S36
  • Risk Phrases:R22; R36/37/38

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3,8-Diamino-6-phenylphenanthridine Production Method

3,8-Diamino-6-phenylphenanthridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:52009-64-0)3,8-Diamino-6-phenylphenanthridine
Order Number:A871101
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:26
Price ($):267.0/1218.0
Email:sales@amadischem.com

3,8-Diamino-6-phenylphenanthridine Related Literature

Additional information on 3,8-Diamino-6-phenylphenanthridine

Introduction to 3,8-Diamino-6-phenylphenanthridine (CAS No: 52009-64-0)

3,8-Diamino-6-phenylphenanthridine is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, identified by its Chemical Abstracts Service (CAS) number 52009-64-0, belongs to the phenanthridine class of molecules, which are known for their broad spectrum of biological activities. The presence of both amino and phenyl substituents in its structure imparts distinct chemical reactivity and functional potential, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 3,8-Diamino-6-phenylphenanthridine consists of a central phenanthridine core, which is a fused tricyclic system comprising two benzene rings and one pyridine ring. The two amino groups at the 3rd and 8th positions, along with the phenyl group at the 6th position, contribute to the compound's versatility in chemical modifications. These functional groups provide multiple sites for further derivatization, enabling the synthesis of a diverse array of analogs with tailored biological properties.

In recent years, 3,8-Diamino-6-phenylphenanthridine has been extensively studied for its potential applications in pharmaceutical research. One of the most compelling areas of investigation has been its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with antimicrobial, anticancer, and anti-inflammatory effects. The phenanthridine scaffold is particularly noteworthy for its ability to interact with biological targets such as enzymes and receptors, which has spurred interest in its derivatives as lead compounds for drug discovery.

Recent advancements in computational chemistry have further highlighted the significance of 3,8-Diamino-6-phenylphenanthridine. Molecular modeling studies have demonstrated that this compound can exhibit favorable binding affinities with various protein targets, including those implicated in neurological disorders and metabolic diseases. These findings have prompted experimental efforts to synthesize and evaluate its derivatives as potential therapeutic candidates. The combination of computational predictions with experimental validation has accelerated the discovery process, leading to several promising novel compounds derived from this scaffold.

The pharmacological profile of 3,8-Diamino-6-phenylphenanthridine has also been explored in preclinical studies. Initial investigations have revealed that certain derivatives exhibit significant inhibitory activity against key enzymes involved in disease pathways. For instance, modifications at the amino positions have been shown to modulate enzyme selectivity, reducing off-target effects while maintaining potent activity. Such findings underscore the importance of structural optimization in enhancing the therapeutic potential of phenanthridine-based compounds.

Moreover, the synthetic accessibility of 3,8-Diamino-6-phenylphenanthridine has made it an attractive building block for medicinal chemists. Modern synthetic methodologies have enabled efficient preparation of this compound and its derivatives under mild conditions, facilitating rapid exploration of new chemical space. This accessibility has been instrumental in generating a library of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery pipelines.

The versatility of 3,8-Diamino-6-phenylphenanthridine extends beyond its applications in small-molecule drug development. It has also been utilized as a fluorescent probe in biochemical assays due to its inherent photophysical properties. The compound's ability to emit light upon excitation makes it suitable for imaging studies and real-time monitoring of biological processes. Such applications highlight its broader utility beyond traditional pharmaceutical research.

In conclusion, 3,8-Diamino-6-phenylphenanthridine (CAS No: 52009-64-0) represents a structurally intriguing and biologically relevant molecule with significant potential in medicinal chemistry. Its unique combination of functional groups and synthetic accessibility has positioned it as a valuable scaffold for drug discovery efforts targeting various diseases. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:52009-64-0)3,8-Diamino-6-phenylphenanthridine
A871101
Purity:99%/99%
Quantity:5g/25g
Price ($):267.0/1218.0
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